![molecular formula C13H10F2N2O3S B244617 N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea is a thiourea derivative that acts as a potent inhibitor of the proteasome, a cellular protein degradation system that is essential for cell survival. N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to cell death, particularly in cancer cells that are more sensitive to proteasome inhibition.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce neuroinflammation, and protect neurons from oxidative stress. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in sepsis models. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has also been shown to cause off-target effects, such as the inhibition of the lysosome and endoplasmic reticulum stress response, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and specificity for the proteasome. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea also has limitations, including its off-target effects, low solubility, and potential toxicity. Additionally, the use of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea in animal studies may be limited due to its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Direcciones Futuras
For research on N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea may include the development of more potent and selective proteasome inhibitors, the investigation of its potential use in combination with other therapies, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea involves a multi-step process that includes the reaction of 2-furoyl chloride with 2-amino-4,5-difluorobenzonitrile to form N-(2-furoyl)-2-amino-4,5-difluorobenzamide. The next step involves the reaction of this intermediate with thiourea to form N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea. The overall yield of this synthesis method is around 20%, and the purity of the final product is above 95%.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has shown potential therapeutic applications in various diseases. In cancer research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation in preclinical studies. In inflammatory condition research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and improve the survival rate in sepsis models.
Propiedades
Fórmula molecular |
C13H10F2N2O3S |
|---|---|
Peso molecular |
312.29 g/mol |
Nombre IUPAC |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-5-2-1-4-8(9)16-13(21)17-11(18)10-6-3-7-19-10/h1-7,12H,(H2,16,17,18,21) |
Clave InChI |
MXYIUGIEKQKOQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



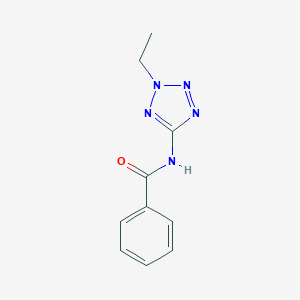
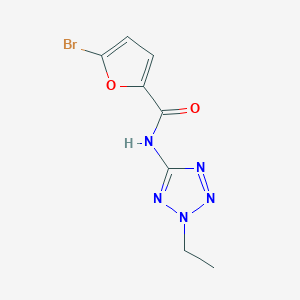
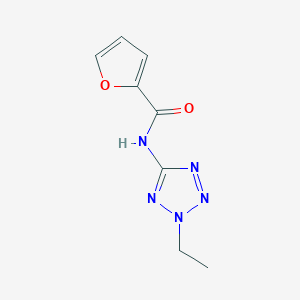
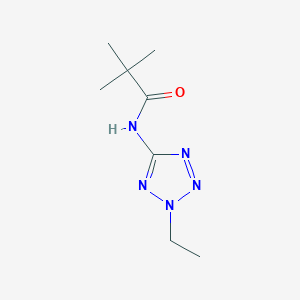
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
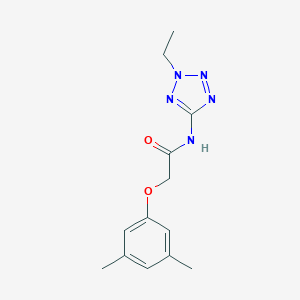
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)